4-Nitrobenzoic acid;trifluorosilylmethanol
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Overview
Description
4-Nitrobenzoic acid;trifluorosilylmethanol is a compound that combines the properties of both 4-nitrobenzoic acid and trifluorosilylmethanol. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance Trifluorosilylmethanol, on the other hand, is a compound containing a trifluorosilyl group attached to a methanol molecule
Chemical Reactions Analysis
4-Nitrobenzoic acid;trifluorosilylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and chromic acid for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 4-nitrotoluene yields 4-nitrobenzoic acid .
Scientific Research Applications
4-Nitrobenzoic acid;trifluorosilylmethanol has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds, such as 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active compounds. In industry, it can be utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid;trifluorosilylmethanol involves its interaction with molecular targets and pathways. The nitro group in 4-nitrobenzoic acid is known to participate in electrophilic substitution reactions, while the trifluorosilyl group in trifluorosilylmethanol can influence the compound’s reactivity and stability . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Nitrobenzoic acid;trifluorosilylmethanol can be compared with other similar compounds, such as 4-nitrobenzoic acid, 4-aminobenzoic acid, and 4-chlorobenzoic acid . These compounds share similar structural features but differ in their functional groups, which influence their chemical properties and reactivity. For example, 4-aminobenzoic acid contains an amino group instead of a nitro group, which affects its acidity and reactivity in different chemical reactions .
Properties
CAS No. |
76241-04-8 |
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Molecular Formula |
C8H8F3NO5Si |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
4-nitrobenzoic acid;trifluorosilylmethanol |
InChI |
InChI=1S/C7H5NO4.CH3F3OSi/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-6(3,4)1-5/h1-4H,(H,9,10);5H,1H2 |
InChI Key |
OEMTYURAVDWFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)[Si](F)(F)F |
Origin of Product |
United States |
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